![molecular formula C6H2F3I B1306103 2,3,4-Trifluoroiodobenzene CAS No. 459424-72-7](/img/structure/B1306103.png)
2,3,4-Trifluoroiodobenzene
Overview
Description
2,3,4-Trifluoroiodobenzene is a fluorinated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their reactions, which can provide insight into the behavior of similar compounds like 2,3,4-trifluoroiodobenzene. For instance, the synthesis of various fluorinated benzene derivatives is a common theme, as is the study of their molecular structures and reactivity .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This suggests that similar methods could potentially be applied to synthesize 2,3,4-trifluoroiodobenzene, although the specific reagents and conditions would likely differ due to the presence of the iodine substituent.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are of particular interest due to the electron-withdrawing effects of fluorine atoms, which can significantly alter the geometry and electronic properties of the molecule. In the case of the tetrafluorobenzene derivative mentioned earlier, X-ray crystallography revealed large bond angles around the phosphorus atoms, indicating steric hindrance and the influence of the fluorine atoms . This information is valuable when considering the molecular structure of 2,3,4-trifluoroiodobenzene, as the fluorine atoms would similarly affect its geometry.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, often facilitated by the presence of fluorine atoms. For instance, the reaction of 2,2,2-trifluoroethoxy- and 2,2,2-trifluoroethylthiobenzene with lithium dialkylamides led to the formation of difluorovinyl ether and phenylthioynamines, respectively . These reactions highlight the reactivity of fluorinated aromatics and suggest that 2,3,4-trifluoroiodobenzene could also participate in interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their high stability and unique reactivity due to the strong electronegativity of fluorine. For example, the electrochemical properties of the tetrafluorobenzene derivative were investigated, which could provide insights into the redox behavior of similar compounds like 2,3,4-trifluoroiodobenzene . Additionally, the complexation behavior of fluorinated indanones with dioxane and pyridine was studied, which could be relevant for understanding the interaction of 2,3,4-trifluoroiodobenzene with other molecules .
Scientific Research Applications
Synthesis and Properties in Liquid Crystals
- Liquid Crystal Compounds : 2,3,4-Trifluoroiodobenzene has been utilized in the preparation of derivatives for liquid crystal compounds. These compounds exhibit large optical anisotropy and wider nematic phase temperature ranges, indicating potential applications in photonic and display technologies (Yang Yue-hui, 2010).
Environmental Applications
- Environmentally Benign Dielectric Etchant : As a substitute for perfluorocarbons (PFCs), 2,3,4-Trifluoroiodobenzene (in the form of CF3I) has been explored for its use in wafer patterning and chemical vapor deposition (CVD) chamber cleaning processes. This aligns with the pursuit of environmentally friendly industrial processes (R. Levy et al., 1998).
Catalytic Applications
- Friedel-Crafts Reactions : Gallium(III) trifluoromethanesulfonate, related to trifluoroiodobenzene, has been used as a catalyst in Friedel-Crafts alkylation and acylation reactions. It offers advantages such as water tolerance, recoverability, and effectiveness in various chemical reactions (G. S. Surya Prakash et al., 2003).
Safety and Hazards
2,3,4-Trifluoroiodobenzene may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and storing in a locked up place .
properties
IUPAC Name |
1,2,3-trifluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUNVSIBZATIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963468 | |
Record name | 1,2,3-Trifluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
459424-72-7 | |
Record name | 1,2,3-Trifluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 459424-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3,4-Trifluoroiodobenzene in the synthesis of liquid crystal compounds?
A1: 2,3,4-Trifluoroiodobenzene serves as a crucial starting material in the multi-step synthesis of 2,3,4-trifluorotolane liquid crystal compounds []. It undergoes a Sonogashira reaction with 2,3,4-trifluorophenylacetylene to yield the desired trifluorotolane derivatives. These derivatives exhibit desirable properties like large optical anisotropy (Δn) and a wide nematic phase temperature range, making them potentially useful in liquid crystal display technologies [].
Q2: What synthetic route is employed to obtain 2,3,4-Trifluoroiodobenzene?
A2: The research article describes the synthesis of 2,3,4-Trifluoroiodobenzene from 2,3,4-trifluorophenylamine via a Sandmeyer reaction []. This reaction involves the diazotization of the amine followed by a halide substitution, ultimately yielding the desired iodo-substituted compound.
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